9H-Purin-6-amine, 9-hydroxy-

Description

Foundational Significance of Purine (B94841) Derivatives in Biochemical Systems

Purine derivatives are cornerstone molecules in biochemistry, integral to the structure and function of nucleic acids. nih.gov The two primary purine bases, adenine (B156593) and guanine, are fundamental building blocks of DNA and RNA, encoding the genetic information of all living organisms. nih.gov Beyond their role in genetics, purines are critical components of energy currency molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), and cofactors such as NADH and coenzyme A. acs.org The purine structure, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, allows for a diverse range of chemical modifications, leading to a vast array of biological activities. ontosight.ai This inherent versatility has made purine derivatives a major focus in medicinal chemistry and drug discovery.

Architectural Overview of the 9H-Purin-6-amine Scaffold in Research Contexts

The 9H-Purin-6-amine, or adenine, scaffold is a privileged structure in drug development. Its ability to interact with a wide variety of biological targets has led to the creation of numerous therapeutic agents. nih.gov Modifications to the purine ring, particularly at the N9 position, have yielded compounds with diverse pharmacological properties. nih.govacs.org For instance, substituted 9-benzyl-8-hydroxyadenine (B8482288) derivatives have been investigated as potent interferon inducers. nih.govacs.orgresearchgate.net The 9H-Purin-6-amine backbone serves as a versatile template for designing molecules that can act as agonists or antagonists for receptors and enzymes, influencing cellular signaling pathways. nih.gov

Specific Academic Focus on N-Hydroxylated Purine Derivatives, including 9-Hydroxy-9H-Purin-6-amine

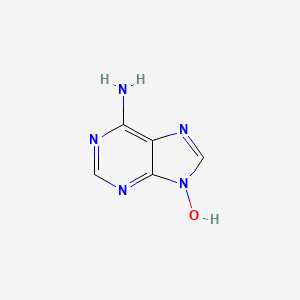

The introduction of a hydroxyl group onto a nitrogen atom of the purine ring system, creating an N-hydroxylated derivative, significantly alters the molecule's electronic properties and potential biological activity. One such example is 9-hydroxy-9H-purin-6-amine (9-hydroxyadenine). The synthesis of 9-hydroxyadenine has been a subject of academic inquiry, with one established method involving the cyclization of 5-amino-4-cyano-1-hydroxyimidazole with formamidine (B1211174) acetate.

While direct and extensive research on the biological effects of 9-hydroxyadenine is not as widespread as for other hydroxylated purines, the study of related N-hydroxylated compounds provides a critical research context. For instance, 8-hydroxyadenine (B135829) and 2-hydroxyadenine are known products of oxidative DNA damage, arising from the interaction of reactive oxygen species with DNA. nih.govnih.gov These lesions can be mutagenic, leading to mispairing during DNA replication. nih.gov The study of how cells repair such damage, involving enzymes like DNA glycosylases, is an active area of research. ebi.ac.uk The mutagenic potential of other N-hydroxylated purines, such as 2-amino-N6-hydroxyadenine (AHA), has also been demonstrated in animal models. nih.gov This body of research underscores the importance of understanding the chemical and biological consequences of N-hydroxylation in purine derivatives like 9-hydroxyadenine.

Chemical Data of Hydroxylated Adenine Isomers

| Property | 9-Hydroxyadenine | 8-Hydroxyadenine | 2-Hydroxyadenine (Isoguanine) |

| Molecular Formula | C₅H₅N₅O | C₅H₅N₅O | C₅H₅N₅O |

| Molecular Weight | 151.13 g/mol | 151.13 g/mol nih.gov | 151.13 g/mol wikipedia.org |

| CAS Number | Not explicitly found | 21149-26-8 nih.gov | 3373-53-3 wikipedia.org |

| IUPAC Name | 9-hydroxy-9H-purin-6-amine | 6-amino-7,9-dihydropurin-8-one nih.gov | 6-Amino-1,9-dihydro-2H-purin-2-one wikipedia.org |

| Synonyms | 9-hydroxyadenine | 8-oxoadenine, Oxyadenine nih.govontosight.ai | Isoguanine |

| Biological Role | Synthetic intermediate | Human metabolite, product of oxidative DNA damage nih.govnih.gov | Product of oxidative DNA damage, can be mutagenic nih.govwikipedia.org |

Detailed Research Findings on Related N-Hydroxylated Purines

Research into N-hydroxylated purines has revealed significant biological consequences, primarily related to DNA damage and mutagenesis.

8-Hydroxyadenine (8-OH-Ade): This compound is a known product of oxidative stress and has been implicated in various pathologies, including neurodegenerative diseases and cancer. hmdb.ca It is recognized and repaired by cellular mechanisms, such as the base excision repair (BER) pathway. ebi.ac.uk Deficiencies in these repair pathways can lead to the accumulation of 8-OH-Ade in DNA. ebi.ac.uk

2-Hydroxyadenine (Isoguanine): Also formed by reactive oxygen species, 2-hydroxyadenine can cause mispairing during DNA replication, although it does not appear to halt the replication process itself. nih.govwikipedia.org Its mutagenic potential is a subject of ongoing study. nih.gov

2-amino-N6-hydroxyadenine (AHA): This base analogue has demonstrated mutagenic activity in mouse models, highlighting the potential for N-hydroxylated purines to induce genetic alterations. nih.gov

The study of these related compounds provides a framework for inferring the potential significance of 9-hydroxy-9H-Purin-6-amine. Its structural similarity to these known mutagenic and biologically active molecules suggests that it could also have interesting, yet to be fully explored, chemical and biological properties.

An in-depth exploration of the synthesis and chemical behavior of 9H-Purin-6-amine, 9-hydroxy-, also known as N-hydroxyadenine or 9-hydroxyadenine, reveals a compound of significant interest in medicinal chemistry and biochemical studies. This article focuses exclusively on the synthetic methodologies and chemical transformations of this N-hydroxylated purine and its structural analogs, adhering to a structured examination of its chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxypurin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)10(11)2-9-3/h1-2,11H,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDZKJIXOLQFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493621 |

Source

|

| Record name | 6-Amino-9H-purin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61193-39-3 |

Source

|

| Record name | 6-Amino-9H-purin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Advanced Spectroscopic Analysis of N Hydroxylated 9h Purin 6 Amine

Application of Advanced Spectroscopic Techniques for Molecular Elucidation

Advanced spectroscopic methods are indispensable for the comprehensive characterization of complex organic molecules like N-hydroxyadenine. These techniques probe the molecule at an atomic and electronic level, providing data on nuclear environments, molecular mass, bond vibrations, and electronic transitions, which collectively define its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 9H-Purin-6-amine, 9-hydroxy- is not extensively reported in publicly accessible literature, analysis of closely related structures, such as (R)-9-(2-hydroxy propyl)adenine (HPA), provides valuable insight into the expected chemical shifts for the core adenine (B156593) structure nih.gov.

¹H NMR spectroscopy provides information about the chemical environment of protons. The protons on the purine (B94841) ring (C2-H and C8-H) are expected to appear in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the heterocyclic ring currents. The protons of the exocyclic amine (N⁶-H) and hydroxyl (N⁹-OH) groups are exchangeable and their chemical shifts can be broad and highly dependent on solvent, concentration, and temperature.

¹³C NMR spectroscopy maps the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are characteristic and help confirm the heterocyclic structure. The C4 and C6 carbons, being bonded to electronegative nitrogen atoms, are typically found further downfield.

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique that correlates the signals of protons with the carbon atoms to which they are directly attached. An HSQC spectrum would show cross-peaks connecting the ¹H signals of C2-H and C8-H to their corresponding ¹³C signals, confirming their connectivity and aiding in the unambiguous assignment of the ¹H and ¹³C spectra.

The following table presents illustrative ¹H and ¹³C NMR chemical shifts for the adenine moiety based on the reported data for (R)-9-(2-hydroxy propyl)adenine in DMSO-d₆, which serves as a reasonable approximation for the purine core of N-hydroxyadenine nih.gov.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H | 8.13 | 152.3 |

| C8-H | 8.14 | 140.9 |

| N⁶-H₂ | 7.25 | - |

| C2 | - | 152.3 |

| C4 | - | 149.0 |

| C5 | - | 118.8 |

| C6 | - | 156.1 |

| C8 | - | 140.9 |

NMR is also crucial for studying tautomerism. For adenine derivatives, proton tautomerism involving the imidazole (B134444) ring nitrogens (N7-H vs. N9-H) is well-documented nih.govresearchgate.net. ¹⁵N NMR, in particular, is a sensitive probe for determining the protonation site, as the chemical shifts of nitrogen atoms are significantly different between tautomers nih.govresearchgate.net. For N-hydroxyadenine, an additional amine-imine tautomerism at the exocyclic N⁶ position is possible, which could be investigated by observing changes in the chemical shifts of nearby protons and carbons under different solvent conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are ideal for polar molecules like N-hydroxyadenine as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation ncsu.edu.

Given the molecular formula of N-hydroxyadenine, C₅H₅N₅O, its monoisotopic mass is 151.0494 g/mol chemspider.com. Therefore, in a positive ion mode ESI-MS spectrum, the primary ion observed would be the [M+H]⁺ peak at an m/z of approximately 152.0567. This is consistent with experimental LC-MS data for its isomer, 8-hydroxyadenine (B135829), which shows a precursor ion of m/z 152.056689815 nih.gov.

A proposed fragmentation pathway for the [M+H]⁺ ion of N-hydroxyadenine is outlined in the table below.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 152.06 | H₂O (18.01) | 134.05 | Loss of water from the N-hydroxy group. |

| 152.06 | HCN (27.01) | 125.05 | Characteristic loss of hydrogen cyanide from the pyrimidine (B1678525) ring. |

| 125.05 | HCN (27.01) | 98.04 | Subsequent loss of a second HCN molecule from the remaining ring structure. |

| 134.05 | HCN (27.01) | 107.04 | Loss of hydrogen cyanide following initial water loss. |

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, but would require derivatization of the polar N-H and O-H groups to increase the volatility of the compound. This method provides highly reproducible fragmentation patterns that are useful for library matching.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the precise positions of atoms, bond lengths, bond angles, and torsional angles.

Although a crystal structure for 9H-Purin-6-amine, 9-hydroxy- itself is not reported, the structure of the closely related derivative (R)-9-(2-hydroxy propyl)adenine (HPA) has been solved, providing a model for the molecular conformation and intermolecular interactions of the adenine core nih.gov. The study reveals a nearly planar purine skeleton and details the extensive network of hydrogen bonds that stabilize the crystal lattice nih.gov.

The crystal structure of HPA shows that intermolecular hydrogen bonds are the dominant forces in creating the supramolecular assembly. The exocyclic amino group (N⁶) and the nitrogen atoms of the purine ring (N³, N⁷) act as both hydrogen bond donors and acceptors, forming a complex network nih.gov. Specifically, interactions such as N-H···N, O-H···N, and N-H···O link adjacent molecules into chains and sheets nih.gov. For N-hydroxyadenine, the additional N-OH group would be expected to participate actively in this hydrogen-bonding network, potentially forming N-OH···N or N-OH···O interactions, further stabilizing the crystal packing.

The crystallographic data for the representative compound (R)-9-(2-hydroxy propyl)adenine are summarized below nih.gov.

| Parameter | Value for (R)-9-(2-hydroxy propyl)adenine nih.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.789(3) |

| b (Å) | 12.336(7) |

| c (Å) | 13.639(8) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 974.1(9) |

| Z | 4 |

| Key Intermolecular Interactions | N-H···N, O-H···N, N-H···O, C-H···N |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of N-hydroxyadenine would be expected to show characteristic absorption bands for its various functional groups. The O-H and N-H stretching vibrations typically appear as broad bands in the region of 3200-3600 cm⁻¹ libretexts.orgmasterorganicchemistry.com. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the purine ring system would produce a series of sharp peaks in the 1450-1680 cm⁻¹ fingerprint region libretexts.org. The N-O stretching vibration would also be present, typically in the 900-1000 cm⁻¹ range.

The table below summarizes the expected IR absorption frequencies for the key functional groups in N-hydroxyadenine.

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Amine | N-H stretch | 3300 - 3500 (medium) |

| Aromatic Ring | C-H stretch | 3000 - 3100 (weak) |

| Purine Ring | C=N and C=C stretch | 1450 - 1680 (medium-strong) |

| Hydroxylamine | N-O stretch | 900 - 1000 (medium) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π-systems, such as the purine ring in N-hydroxyadenine, absorb UV light, promoting electrons from a π bonding orbital to a π* antibonding orbital (a π→π* transition). The UV spectrum of purine derivatives typically shows strong absorption bands below 300 nm. For example, a related compound, 6-Benzylaminopurine, displays a maximum absorption wavelength (λmax) at approximately 270 nm in water researchgate.net. It is expected that N-hydroxyadenine would exhibit a similar absorption profile, with a λmax in the range of 260-280 nm, characteristic of the purine chromophore. The exact position and intensity of the absorption can be influenced by the solvent and the specific tautomeric form present.

Investigation of Tautomeric Equilibria and Conformational Dynamics

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerism, is a key aspect of the chemistry of N-hydroxyadenine, which can exist in multiple forms. The two principal tautomeric equilibria to consider are the N⁷-H/N⁹-H tautomerism of the purine ring and the amine/imine tautomerism of the exocyclic N⁶-hydroxylamine group.

The N⁷-H and N⁹-H tautomers are common for purines. In unsubstituted adenine, the N⁹-H tautomer is the major form in solution, but the N⁷-H form also exists as a minor species nih.gov. The position of this equilibrium can be influenced by substitution, solvent polarity, and hydrogen bonding.

More specific to this compound is the potential for amine-imine tautomerism at the C⁶ position. The compound can exist as the N⁶-hydroxy-amino form (6-hydroxylaminopurine) or the N⁶-imino-N-oxide form (adenine-N⁶-oxime). Computational studies on related N-hydroxy amidine systems suggest that the "amide oxime" (analogous to the imino-N-oxide form) is more stable than the "imino hydroxylamine" (analogous to the amino form) nih.govresearchgate.net. However, these studies also indicate a very high energy barrier for interconversion at room temperature, suggesting that once a tautomer is formed, it may be kinetically stable nih.govresearchgate.net. The equilibrium can be significantly affected by the presence of solvent molecules, particularly those capable of forming hydrogen-bond bridges, which can lower the energy barrier for proton transfer nih.govresearchgate.net.

The relative populations of these different tautomers can be investigated experimentally using NMR spectroscopy, as the chemical shifts of the ring protons and carbons are sensitive to the location of the mobile proton encyclopedia.pub. For instance, the chemical shift of C5 is a known indicator of N⁷ vs. N⁹ protonation in purine systems. Similarly, UV-Vis and IR spectroscopy can detect shifts in λmax and vibrational frequencies, respectively, that correspond to changes in the electronic structure between different tautomeric forms.

Computational and Theoretical Investigations of 9h Purin 6 Amine, 9 Hydroxy

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and physics for calculating properties like total energies, electronic densities, and orbital energies. DFT calculations for 9H-Purin-6-amine, 9-hydroxy- can elucidate its fundamental chemical nature.

Electronic Structure: DFT calculations can map the electron density distribution of 9H-Purin-6-amine, 9-hydroxy-, identifying regions that are electron-rich or electron-poor. This is visualized through Molecular Electrostatic Potential (MESP) maps, which are valuable for predicting sites susceptible to electrophilic or nucleophilic attack.

Stability and Reactivity: The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO). A large energy gap between the HOMO and LUMO levels generally indicates high stability and low chemical reactivity. DFT also allows for the calculation of various reactivity descriptors that provide a quantitative measure of its chemical behavior.

Table 1: Representative Electronic Properties of 9H-Purin-6-amine, 9-hydroxy- Calculable by DFT (Note: The values below are illustrative examples of parameters that can be obtained through DFT calculations and are not based on specific experimental or published computational results for this molecule.)

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -547.8 Hartrees |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | 4.7 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as 9H-Purin-6-amine, 9-hydroxy-, might interact with a biological target, typically a protein or nucleic acid.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mazums.ac.ir Docking algorithms sample a wide range of conformations and orientations of the ligand within the target's binding site and use a scoring function to estimate the binding affinity. For 9H-Purin-6-amine, 9-hydroxy-, docking could be used to screen potential protein targets and predict its binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. For instance, purine (B94841) derivatives have been docked into the active sites of enzymes like Purine Nucleoside Phosphorylase (PNP) to design novel inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. hoffmanlab.org Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion. researchgate.net This allows researchers to assess the stability of the binding pose, observe conformational changes in the protein or ligand, and calculate binding free energies with higher accuracy than docking alone.

Table 2: Hypothetical Molecular Docking Results for 9H-Purin-6-amine, 9-hydroxy- with a Kinase Target

| Parameter | Description | Hypothetical Finding |

| Binding Energy | The estimated free energy of binding (lower is better). | -8.5 kcal/mol |

| Interacting Residues | Key amino acids in the target's active site that form bonds with the ligand. | Glu101, Val125, Leu180 |

| Hydrogen Bonds | Specific hydrogen bond interactions stabilizing the complex. | N-H...O with Glu101 backbone; O-H...N with Val125 side chain |

| Hydrophobic Interactions | Nonpolar interactions contributing to binding. | Purine ring with Leu180 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a class of compounds like purine derivatives, a QSAR study would involve:

Data Collection: Assembling a dataset of purine analogs with experimentally measured biological activities (e.g., inhibitory concentrations).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

While no specific QSAR models for 9H-Purin-6-amine, 9-hydroxy- are readily available, studies on other adenine (B156593) derivatives have shown that descriptors related to charge distribution and molecular shape are often crucial for their activity as enzyme inhibitors.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their properties are fundamental in determining the chemical reactivity of a molecule.

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule more reactive towards electrophiles.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule more reactive towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a more quantitative understanding of the reactivity of 9H-Purin-6-amine, 9-hydroxy-.

Table 3: Chemical Reactivity Descriptors Derived from HOMO/LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; a measure of reactivity. |

| Electronegativity (χ) | χ ≈ -(ELUMO + EHOMO)/2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ²/2η | A measure of the energy lowering of a molecule when it accepts electrons. |

Ligand-Based and Target-Based Computational Approaches in Molecular Design

Computational approaches in drug design are broadly categorized into ligand-based and target-based methods, both of which could be applied to 9H-Purin-6-amine, 9-hydroxy-.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) are known. mdpi.com The methods focus on the properties of these known active ligands to develop a model that explains their activity.

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model derived from active purine analogs could be used to screen large compound libraries for new molecules with a similar interaction profile.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of a set of aligned ligands with their biological activity.

Target-Based Drug Design: This approach, also known as structure-based drug design, is employed when the 3D structure of the biological target has been determined, typically through X-ray crystallography or NMR spectroscopy.

De Novo Design: Uses the structural information of the target's binding site to design novel molecules from scratch, piece by piece, that have a perfect complementary shape and chemical properties. Fragments of 9H-Purin-6-amine, 9-hydroxy- could be used as starting points in a de novo design algorithm.

Virtual Screening: Involves docking large libraries of compounds into the target's binding site to identify potential hits. This is a computationally efficient way to explore vast chemical space and prioritize compounds for experimental testing.

Molecular and Biochemical Mechanisms of Action Non Clinical Focus

Mechanistic Investigations of Enzyme and Protein Interactions

Aldose Reductase: Derivatives of the 9H-purin-6-amine scaffold have been identified as potent and selective inhibitors of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. A study focused on designing and synthesizing a series of these derivatives found that compounds with a C6-substituted benzylamine (B48309) side chain and an N9 carboxylic acid on the purine (B94841) core structure exhibited submicromolar IC50 values against ALR2. The most active compound identified, 4e, demonstrated an IC50 value of 0.038 µM, highlighting the potential of the 9H-purin-6-amine structure as a basis for strong and selective ALR inhibitors.

Interactive Data Table: Aldose Reductase Inhibition by 9H-Purin-6-amine Derivatives This table is based on data for derivatives of the core scaffold, not the specific subject compound.

| Compound | Description | Target Enzyme | IC50 Value (µM) |

|---|---|---|---|

| Series of 9H-purin-6-amine derivatives | C6-substituted benzylamine side chain and N9 carboxylic acid | Aldose Reductase (ALR2) | Submicromolar |

| Compound 4e | Most active derivative in the series | Aldose Reductase (ALR2) | 0.038 |

DNA Polymerases: The isomer N6-hydroxyadenine does not act as a typical inhibitor of DNA polymerases but rather as a substrate that gets incorporated into DNA with ambiguous pairing properties. Biochemical studies have shown that the deoxynucleoside triphosphate form of N6-hydroxyadenine (dHAPTP) can substitute for both deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) during in vitro DNA synthesis. This incorporation has been observed with several prokaryotic and eukaryotic DNA polymerases, indicating that these enzymes have varied capacities to distinguish dHAPTP from the standard deoxynucleoside triphosphates. This interaction is a key part of its mutagenic mechanism.

Topoisomerase II and Protein Kinases: There is no significant evidence in the available scientific literature to suggest that 9-hydroxyadenine or its isomer N6-hydroxyadenine act as direct inhibitors or modulators of Topoisomerase II or protein kinases.

Purinergic signaling involves the activation of purinergic receptors by extracellular nucleotides and nucleosides, such as ATP and adenosine (B11128). These receptors are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP). They play crucial roles in a wide range of physiological processes.

However, specific investigations into the direct interaction or modulation of purine receptors by 9-hydroxyadenine or N6-hydroxyadenine are not detailed in the available research. The structural similarity to adenine (B156593) suggests a potential for interaction, but no definitive binding or modulation activity has been documented.

Role in Purine-Related Metabolic Pathways and Cellular Signaling Cascade Regulation

The metabolic fate and role of 9-hydroxyadenine are not well-characterized. In contrast, its isomer, N6-hydroxyadenine, has been shown to be a product of adenine metabolism. In vitro studies using rat liver homogenates have demonstrated that adenine can undergo enzymatic N-hydroxylation to form N6-hydroxyadenine. This transformation is catalyzed by cytochrome P-450 isoenzymes.

The introduction of N6-hydroxyadenine into cellular systems can interfere with normal purine metabolism. The compound's potent biological activity suggests that cells have protective mechanisms against it. Studies in yeast have shown that resistance to the toxic effects of N6-hydroxyadenine can be conferred by the deregulation of de novo nucleotide synthesis and through the detoxification of non-canonical nucleotides. This indicates that the compound is recognized and processed by pathways that manage nucleotide pool quality.

Direct Interactions with Nucleic Acids (DNA/RNA) and Resulting Mechanistic Effects on DNA Synthesis in In Vitro Systems

The primary mechanism of action for N6-hydroxyadenine involves its direct interaction with DNA following metabolic activation. The process begins with its conversion to the deoxynucleoside triphosphate, 6-N-hydroxylaminopurine deoxynucleoside triphosphate (dHAPTP).

During DNA replication, dHAPTP is incorporated into the newly synthesized DNA strand. In vitro primer extension experiments have demonstrated that DNA polymerases incorporate dHAPTP opposite both thymine (B56734) and cytosine in the template strand. This ambiguity in base pairing is the molecular basis for its potent mutagenicity. When the DNA containing N6-hydroxyadenine is replicated again, the modified base can direct the incorporation of either thymine or cytosine, leading to bidirectional base-pair substitutions (both A:T → G:C and G:C → A:T transitions). This mutagenic specificity has been confirmed in multiple experimental systems, including E. coli.

Interactive Data Table: Base-Pairing Properties of N6-hydroxyadenine (HAP) during DNA Synthesis

| Modified Base (in template) | Incoming Nucleotide | Resulting Mutation Type |

|---|---|---|

| HAP | dCTP | A:T → G:C Transition |

Cellular and Subcellular Effects in Model Systems (mechanistic exploration, not therapeutic efficacy)

The profound mutagenicity of N6-hydroxyadenine has significant consequences for cellular proliferation. By incorporating into the genome and causing mutations, it poses a direct threat to genetic stability. The accumulation of mutations can trigger cellular stress responses, including cell cycle arrest and apoptosis, to prevent the propagation of damaged cells.

Insufficient Data to Generate Article on the Apoptotic Mechanisms of 9H-Purin-6-amine, 9-hydroxy-

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the induction of apoptosis and related molecular pathways by the chemical compound 9H-Purin-6-amine, 9-hydroxy-, also known as N6-hydroxyadenine.

The user's request for a detailed article, including data tables and thorough research findings on the non-clinical molecular and biochemical mechanisms of action of this specific compound, cannot be fulfilled at this time. Searches for "9H-Purin-6-amine, 9-hydroxy-", "N6-hydroxyadenine", and "9-hydroxy-adenine" did not yield any primary research articles detailing its effects on apoptotic pathways in cell lines.

The available literature focuses on related but structurally distinct compounds, such as N6-(2-hydroxyethyl)-Adenosine and N6-isopentenyladenosine, or the parent compound adenine. While these studies provide insights into the apoptotic mechanisms of purine derivatives in general, the data is not directly applicable to 9H-Purin-6-amine, 9-hydroxy-. The strict adherence to the user's outline, which requires specific details on molecular targets, pathway modulation, and quantifiable data for tables, cannot be met without dedicated research on the compound .

Therefore, until specific studies are published that investigate the cytotoxic and apoptotic effects of 9H-Purin-6-amine, 9-hydroxy- in cell lines, and elucidate the involvement of key molecular players such as the Bcl-2 family and caspases, the generation of a scientifically accurate and detailed article as requested is not possible.

Advanced Research Applications and Methodological Developments

Development and Utilization of N-Hydroxylated Purine (B94841) Derivatives as Chemical Probes in Biological Research

N-hydroxylated purine derivatives, including 9-hydroxyadenine, are valuable tools in chemical biology. A chemical probe is a small molecule used to study and manipulate biological systems, and these purine derivatives have proven to be effective in this role. They can be used to modulate the function of specific proteins or enzymes, allowing researchers to investigate their roles in cellular processes.

The development of these compounds often involves detailed structure-activity relationship (SAR) studies. For example, research into adenine (B156593) derivatives as interferon (IFN) inducers has shown that modifications at the N(9)-position of the adenine ring can significantly impact biological activity. In one such study, the introduction of a 3-pyridylmethyl moiety to the N(9)-position of an 8-hydroxyadenine (B135829) derivative resulted in a highly potent IFN inducer. This demonstrates how systematic chemical modifications can optimize the desired biological effect of a purine derivative.

The utility of N-hydroxylated purines as chemical probes stems from their ability to interact with specific biological targets. These interactions can be highly selective, allowing for the targeted investigation of complex biological pathways. The insights gained from using these probes can be instrumental in validating new drug targets and understanding disease mechanisms.

Contributions to Structural Biology Studies, including Protein-Ligand Complex Characterization

9-Hydroxyadenine and its derivatives have played a crucial role in the field of structural biology, particularly in the characterization of protein-ligand complexes. Understanding how a small molecule binds to its protein target is fundamental to drug design and discovery. X-ray crystallography and other structural biology techniques can provide detailed, atomic-level insights into these interactions.

For instance, structural studies of human adenine phosphoribosyltransferase (hAPRT), an important enzyme in the purine salvage pathway, have been conducted with various ligands, including adenine and its analogs. These studies reveal key features of the enzyme's catalytic mechanism and can guide the design of inhibitors. While specific structural data for 9-hydroxyadenine complexed with proteins is not detailed in the provided search results, the general principle of using purine analogs to probe protein active sites is well-established.

The ability of 9-hydroxyadenine to exist in different tautomeric forms, such as the keto and enol forms, adds another layer of complexity and interest to its interactions with proteins. The predominant tautomer in a given environment can influence its binding mode and affinity for a protein target. Computational studies, in conjunction with experimental data, are often employed to understand these tautomeric preferences and their implications for biological activity.

Innovation in Analytical Methodologies for Detection and Characterization in Complex Research Matrices

The detection and characterization of 9-hydroxyadenine and other modified purines in complex biological samples, such as cell extracts or physiological fluids, present a significant analytical challenge. The development of sensitive and selective analytical methods is therefore crucial for studying its biological roles.

Various analytical techniques are employed for this purpose. Thin-layer chromatography (TLC) has been used for the separation and identification of purine derivatives. Spectroscopic methods, such as UV-Vis spectroscopy, are also valuable for characterizing these compounds. The UV spectra of 9-hydroxyadenine can provide information about its electronic structure and can be used for quantification.

More advanced techniques, such as mass spectrometry (MS) coupled with liquid chromatography (LC), offer high sensitivity and specificity for the analysis of modified nucleobases. These methods allow for the accurate identification and quantification of 9-hydroxyadenine, even at low concentrations, in complex biological matrices. The development of such methods is essential for advancing our understanding of the formation and biological consequences of DNA damage products like 8-oxoadenine, a related oxidized adenine derivative.

Application of Bioisosteric Design Principles for Purine Scaffold Modification

Bioisosteric design is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. The purine scaffold is a common starting point for the design of new therapeutic agents, and bioisosteric modifications are frequently employed in this context.

The replacement of a hydrogen atom with a hydroxyl group at the N(9)-position of adenine to give 9-hydroxyadenine is an example of a bioisosteric modification. This seemingly small change can have a profound impact on the molecule's properties, including its electronic distribution, hydrogen bonding capabilities, and metabolic stability.

The principles of bioisosteric design are applied to create libraries of purine derivatives with diverse biological activities. These activities can range from anticancer and antiviral effects to anti-inflammatory and antimicrobial properties. nih.gov The systematic exploration of bioisosteric replacements on the purine scaffold continues to be a fruitful area of research for the discovery of new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9H-Purin-6-amine derivatives, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involves alkylation, halogenation, and protection/deprotection strategies. For example, bromination of purine derivatives using N-bromosuccinimide in anhydrous DMF under nitrogen yields 8-bromo intermediates, which can undergo nucleophilic substitution with methoxy or alkylthio groups . Optimization includes controlling temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions).

- Structural Confirmation : Use NMR (e.g., δ 8.05 ppm for H8 proton in alkylthio derivatives) and high-resolution mass spectrometry (HRMS) to verify intermediates .

Q. How should researchers handle solubility and storage of 9-hydroxy-9H-Purin-6-amine in experimental settings?

- Solubility : In vitro, DMSO (16.67–53 mg/mL) or water (3–4.9 mg/mL) are preferred solvents. For in vivo studies, formulate as saline suspensions (≥1.67 mg/mL) to ensure bioavailability .

- Storage : Store pure compounds at -20°C (3-year stability) or 4°C (2-year stability). Solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw degradation .

Q. What spectroscopic techniques are essential for confirming the structure of synthesized 9H-Purin-6-amine derivatives?

- Key Techniques :

- NMR for regiochemical assignment (e.g., distinguishing N7 vs. N9 alkylation).

- LC-MS (ESI+) to confirm molecular ion peaks and purity.

- IR spectroscopy for detecting functional groups like -NH₂ (stretch ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 9H-Purin-6-amine derivatives across studies?

- Approach :

- Dose-Response Analysis : Compare IC₅₀ values under standardized conditions (e.g., MCF-7 cells for anticancer activity ).

- Structural Variants : Evaluate substituent effects (e.g., 2-alkylthio vs. 8-methoxy groups) on adenylate cyclase inhibition .

- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, adjusting for variables like cell line heterogeneity .

Q. What computational approaches are suitable for predicting the interaction of 9-hydroxy-9H-Purin-6-amine with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB) to model ligand-receptor binding (e.g., adenosine receptors).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties influencing bioactivity .

- MD Simulations : Assess stability of metal complexes (e.g., silver nanosystems) in physiological conditions using GROMACS .

Q. What strategies improve the thermal stability of metal complexes involving 9H-Purin-6-amine?

- Key Findings : Coordination through exocyclic -NH and pyrimidine-N enhances stability. For example, cyclodiphosph(V)azane-silver complexes show degradation temperatures >250°C, validated by TGA .

- Optimization :

- Ligand design with bulky substituents (e.g., 9-allyl groups) to sterically shield metal centers.

- Chelation with bidentate ligands (e.g., acetylacetonate) to increase coordination entropy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.